1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18845285
Molecular Formula: C10H9BrF4S
Molecular Weight: 317.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrF4S |
|---|---|
| Molecular Weight | 317.14 g/mol |
| IUPAC Name | 1-(3-bromopropyl)-3-fluoro-5-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C10H9BrF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
| Standard InChI Key | IUPFHTHVJBGFDK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)SC(F)(F)F)CCCBr |
Introduction
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is a complex organic compound featuring a benzene ring substituted with a bromopropyl group, a fluorine atom, and a trifluoromethylthio group. This unique arrangement of functional groups significantly influences its chemical properties and reactivity.
Synthesis and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps, including the bromination of a suitable precursor, followed by fluorination and trifluoromethylation. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
| Reaction Step | Description | Optimization Factors |
|---|---|---|
| Bromination | Initial step involving the addition of a bromine atom to a precursor molecule. | Temperature, solvent selection |
| Fluorination | Introduction of a fluorine atom to the molecule. | Reaction time, catalyst choice |
| Trifluoromethylation | Addition of a trifluoromethylthio group. | Pressure, inert atmosphere |
Chemical Behavior and Reactivity
The chemical behavior of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is primarily influenced by its functional groups:
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Bromine Atom: Participates in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
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Trifluoromethylthio Group: Electron-withdrawing nature facilitates electrophilic aromatic substitution reactions, directing new substituents to specific positions on the aromatic ring.
Potential Applications
This compound has potential applications in various fields, including:
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Biological Studies: Investigating interactions with biological molecules and pathways to explore therapeutic uses.
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Materials Science: Utilized in the development of advanced materials due to its unique chemical properties.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene | C11H9BrF4S | Contains trifluoromethylthio group |
| 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene | C11H9BrF6OS | Different functional group positioning |
| 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethyl)benzene | C10H10BrF4 | Lacks sulfur functionality |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | C7H4BrClF3 | Chlorine instead of fluorine |
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